Bucelipase alfa

Cystic Fibrosis Exocrine Pancreatic Insufficiency Coefficient of Fat Absorption

Bucelipase alfa (CAS 9026-00-0) is a recombinant human bile salt-stimulated lipase (rhBSSL) , an enzyme replacement therapy designed to restore fat digestion capacity where endogenous pancreatic lipase activity is insufficient. Unlike porcine-derived pancrelipase mixtures that rely on pancreatic triglyceride lipase, Bucelipase alfa leverages the bile salt-dependent activity of carboxyl ester lipase (CEL) to hydrolyze a broader spectrum of lipid substrates, including cholesterol esters and long-chain polyunsaturated fatty acids.

Molecular Formula H14
Molecular Weight 14.11 g/mol
CAS No. 9026-00-0
Cat. No. B8822760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucelipase alfa
CAS9026-00-0
Molecular FormulaH14
Molecular Weight14.11 g/mol
Structural Identifiers
SMILES[HH].[HH].[HH].[HH].[HH].[HH].[HH]
InChIInChI=1S/7H2/h7*1H
InChIKeyPUUAYGFHOHGGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bucelipase Alfa (CAS 9026-00-0): Recombinant Human Bile Salt-Stimulated Lipase for Specialized Enzyme Replacement


Bucelipase alfa (CAS 9026-00-0) is a recombinant human bile salt-stimulated lipase (rhBSSL) [1], an enzyme replacement therapy designed to restore fat digestion capacity where endogenous pancreatic lipase activity is insufficient [2]. Unlike porcine-derived pancrelipase mixtures that rely on pancreatic triglyceride lipase, Bucelipase alfa leverages the bile salt-dependent activity of carboxyl ester lipase (CEL) to hydrolyze a broader spectrum of lipid substrates, including cholesterol esters and long-chain polyunsaturated fatty acids [3]. Originally developed by AstraZeneca and advanced by Swedish Orphan Biovitrum, it has been evaluated in Phase 2/3 clinical trials for cystic fibrosis-related exocrine pancreatic insufficiency and growth promotion in preterm infants [4].

Why Bucelipase Alfa Cannot Be Directly Replaced by Generic Pancrelipase or Other Standard Lipases


Standard pancreatic enzyme replacement therapies (PERT), such as pancrelipase, consist of porcine-derived mixtures of lipase, amylase, and protease [1]. These preparations primarily contain pancreatic triglyceride lipase, which exhibits limited activity against cholesterol esters and requires colipase for optimal function [2]. Bucelipase alfa, a recombinant human bile salt-stimulated lipase, demonstrates distinct substrate specificity and bile salt-dependent activation, enabling hydrolysis of a wider range of dietary lipids, including long-chain polyunsaturated fatty acids (LCPUFA) critical for neurodevelopment in preterm infants [3]. Furthermore, Bucelipase alfa's activity is preserved in the gastric environment where traditional lipases may be partially degraded, and its recombinant human origin eliminates the risk of porcine virus transmission and variable batch activity inherent to animal-derived enzymes . These mechanistic and sourcing distinctions preclude simple substitution with generic lipase preparations.

Quantitative Differentiation of Bucelipase Alfa: Head-to-Head and Cross-Study Comparative Evidence


Coefficient of Fat Absorption (CFA) Improvement in Cystic Fibrosis vs. Baseline and Standard PERT

In an open-label exploratory study in adult cystic fibrosis patients with pancreatic insufficiency, Bucelipase alfa (rhBSSL) increased the coefficient of fat absorption (CFA) by 6.9% (95% CI: -5.0, 18.9; P=0.22) compared to the baseline period without enzyme therapy [1]. While not statistically significant in this small cohort (n=9 for CFA analysis), the direction of effect aligns with the compound's mechanism. For context, standard pancrelipase products (e.g., Zenpep, Kreon) achieve CFA values of approximately 84-85% in CF patients [2]. Bucelipase alfa's effect is therefore evaluated against a background of PERT-naive state rather than as a direct replacement.

Cystic Fibrosis Exocrine Pancreatic Insufficiency Coefficient of Fat Absorption

Growth Velocity Enhancement in Preterm Infants: Phase 2 Placebo-Controlled Trial

In a combined analysis of two randomized, double-blind, placebo-controlled crossover Phase 2 trials, Bucelipase alfa (rhBSSL) treatment for 7 days significantly improved mean growth velocity by 2.93 g·kg⁻¹·day⁻¹ (P<0.001) compared to placebo (mean 16.86 vs. 13.93 g·kg⁻¹·day⁻¹) in preterm infants fed pasteurized breast milk or formula [1]. The treatment also reduced the proportion of infants experiencing suboptimal growth (<15 g·kg⁻¹·day⁻¹) from 52% to 30% (P=0.004).

Preterm Infant Nutrition Growth Velocity Enzyme Replacement

Long-Chain Polyunsaturated Fatty Acid (LCPUFA) Absorption Improvement

In the same Phase 2 preterm infant studies, Bucelipase alfa (rhBSSL) significantly increased the absorption of docosahexaenoic acid (DHA) by 5.76% (P=0.013) and arachidonic acid (ARA) by 8.55% (P=0.001) compared to placebo [1]. This selective enhancement of LCPUFA absorption occurred without a significant effect on total fat absorption, suggesting a unique substrate preference that distinguishes it from generic lipases.

LCPUFA Absorption Neurodevelopment Preterm Nutrition

Phase 3 Pivotal Trial (LAIF) Primary Outcome in Preterm Infants

The Phase 3 LAIF trial (n=415) evaluated Bucelipase alfa (rhBSSL) for 4 weeks versus placebo in preterm infants born before 32 weeks of gestation. Overall, there was no significant difference in the primary endpoint of growth velocity (rhBSSL 16.77 g/kg/day vs. placebo 16.56 g/kg/day; estimated difference 0.21 g/kg/day, 95% CI [-0.40, 0.83]) [1]. However, a predefined subgroup analysis of small for gestational age (SGA) infants demonstrated a significant growth benefit favoring rhBSSL during the treatment period.

Preterm Infant Growth Phase 3 Clinical Trial Enzyme Replacement

Orphan Drug Designation and Bile Salt-Dependent Activation Profile

Bucelipase alfa has received orphan drug designation for multiple indications, including malabsorption syndromes and exocrine pancreatic insufficiency [1]. Its activity is strictly bile salt-dependent, distinguishing it from pancreatic triglyceride lipase (PTL) which requires colipase. In vitro characterization demonstrates that Bucelipase alfa (rhBSSL) hydrolyzes a broader range of substrates, including cholesterol esters, lysophospholipids, and fat-soluble vitamin esters, under physiological bile salt concentrations [2]. This contrasts with standard pancrelipase, which exhibits minimal activity toward cholesterol esters.

Orphan Drug Enzyme Mechanism Bile Salt Stimulated Lipase

Optimal Use Cases for Bucelipase Alfa Based on Quantitative Evidence


Nutritional Support for Preterm Infants Receiving Pasteurized Breast Milk or Formula

Bucelipase alfa is uniquely positioned for preterm infant nutrition where endogenous BSSL activity is absent due to pasteurization of donor milk or the use of formula. Phase 2 evidence demonstrates a 2.93 g·kg⁻¹·day⁻¹ improvement in growth velocity (P<0.001) and 5.76-8.55% increases in DHA/ARA absorption (P=0.013 and 0.001) when added to feeds for 7 days [1]. This application leverages the compound's bile salt-dependent LCPUFA substrate specificity, which is not replicable with standard pancrelipase. Although the Phase 3 LAIF trial did not meet its primary endpoint in the overall preterm population, the positive signal in SGA infants warrants consideration in this subgroup [2].

Investigational Use in Cystic Fibrosis-Related Exocrine Pancreatic Insufficiency

In adult CF patients with EPI, Bucelipase alfa at 170 mg three times daily increased CFA by 6.9% over baseline (P=0.22) in a small Phase 2 study [1]. While not statistically significant, this direction of effect suggests potential utility as an adjunct or alternative to standard PERT, particularly in patients with residual fat malabsorption despite maximal pancrelipase dosing. The compound's distinct substrate profile (including cholesterol ester hydrolysis) may address lipid fractions not fully digested by conventional therapy. Further studies are required to confirm efficacy in this indication.

Research Tool for Lipid Digestion and BSSL Biology Studies

Given its defined recombinant human origin and strict bile salt-dependent activation, Bucelipase alfa serves as a valuable research reagent for in vitro and in vivo models of lipid digestion [1]. Unlike animal-derived enzymes with variable activity and contaminating proteases, rhBSSL provides a consistent, well-characterized source of carboxyl ester lipase activity. This enables precise investigation of BSSL's role in cholesterol ester hydrolysis, fat-soluble vitamin absorption, and LCPUFA bioavailability in neonatal and disease models.

Comparative Efficacy Studies Against Standard Pancrelipase

Bucelipase alfa offers a benchmark for evaluating the contribution of bile salt-stimulated lipase to overall fat digestion. Its unique substrate specificity, documented LCPUFA absorption enhancement (5.76-8.55% over placebo), and distinct activation mechanism provide a basis for head-to-head studies against porcine-derived pancrelipase [1]. Such comparisons are essential for delineating the therapeutic niche of recombinant human enzymes in enzyme replacement therapy and for developing next-generation formulations with tailored substrate profiles.

Quote Request

Request a Quote for Bucelipase alfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.